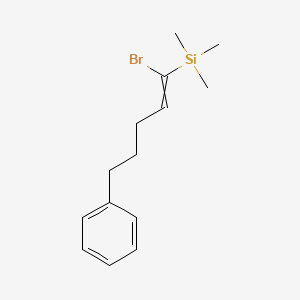![molecular formula C28H20N2O4 B12636419 (3R,4'S)-3'-(4-methoxyphenyl)-4'-(naphthalene-2-carbonyl)spiro[1H-indole-3,5'-4H-1,2-oxazole]-2-one](/img/structure/B12636419.png)
(3R,4'S)-3'-(4-methoxyphenyl)-4'-(naphthalene-2-carbonyl)spiro[1H-indole-3,5'-4H-1,2-oxazole]-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(3R,4’S)-3’-(4-methoxyphenyl)-4’-(naphthalene-2-carbonyl)spiro[1H-indole-3,5’-4H-1,2-oxazole]-2-one” is a complex organic molecule that features a spiro structure, which is characterized by two rings sharing a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the spiro center and the introduction of various functional groups. Common synthetic routes may include:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis or other methods.
Formation of the Oxazole Ring: This can be synthesized via cyclization reactions involving appropriate precursors.
Spiro Center Formation: This step often involves a key cyclization reaction that forms the spiro linkage between the indole and oxazole rings.
Functional Group Introduction: The methoxyphenyl and naphthalene-2-carbonyl groups can be introduced through various substitution reactions.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the specific substitution reaction but can include the use of acids, bases, or other catalysts.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation of the methoxy group will yield a phenol, while reduction of the carbonyl group will yield an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activity. Compounds with indole and oxazole rings are often investigated for their interactions with biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of multiple functional groups suggests it could interact with various biological pathways.
Industry
In industry, the compound may find applications in the development of new materials or as a precursor for other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it exhibits biological activity, it may interact with enzymes, receptors, or other proteins, modulating their function. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Spiroindolones: Compounds with a spiro linkage involving an indole ring.
Oxazole Derivatives: Compounds containing an oxazole ring.
Naphthalene Derivatives: Compounds containing a naphthalene moiety.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and the spiro structure. This combination can impart unique chemical and biological properties, making it distinct from other compounds with similar individual components.
Properties
Molecular Formula |
C28H20N2O4 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
(3R,4'S)-3'-(4-methoxyphenyl)-4'-(naphthalene-2-carbonyl)spiro[1H-indole-3,5'-4H-1,2-oxazole]-2-one |
InChI |
InChI=1S/C28H20N2O4/c1-33-21-14-12-18(13-15-21)25-24(26(31)20-11-10-17-6-2-3-7-19(17)16-20)28(34-30-25)22-8-4-5-9-23(22)29-27(28)32/h2-16,24H,1H3,(H,29,32)/t24-,28+/m1/s1 |
InChI Key |
FSCPIIFZKWTHSB-YWEHKCAJSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NO[C@]3([C@H]2C(=O)C4=CC5=CC=CC=C5C=C4)C6=CC=CC=C6NC3=O |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC3(C2C(=O)C4=CC5=CC=CC=C5C=C4)C6=CC=CC=C6NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-chloro-3-fluorophenyl)-3-(4-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12636341.png)
![N-(2-chloro-6-fluorobenzyl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetamide](/img/structure/B12636362.png)
![N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-3-methylbutanamide](/img/structure/B12636365.png)
![[2-(2-Pyrrolidin-1-ylethoxy)pyridin-4-yl]methanamine](/img/structure/B12636377.png)



![Ethyl 2-[3-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate](/img/structure/B12636396.png)

![2-{2-[1-(4-Fluoro-phenyl)-4a-hydroxy-octahydro-isoquinolin-2-yl]-acetylamino}-4,5-dimethyl-thiophene-3-carboxylic acid methyl ester](/img/structure/B12636398.png)
![6-tert-Butyl-1,5-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B12636401.png)

![Ethyl 2-[4-(2-oxopiperidin-1-yl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B12636407.png)
